molecular formula C10H6BrN3O B2525058 (3,4-Dihydro-4-oxo-6-bromoquinazoline-2-yl)acetonitrile CAS No. 179912-34-6

(3,4-Dihydro-4-oxo-6-bromoquinazoline-2-yl)acetonitrile

Cat. No. B2525058
M. Wt: 264.082
InChI Key: SGSPRKJTAXCQDE-UHFFFAOYSA-N
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Description

The compound (3,4-Dihydro-4-oxo-6-bromoquinazoline-2-yl)acetonitrile is a derivative of the quinazolinone family, which is a class of compounds known for their diverse pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, which can provide insights into the chemistry of quinazolinones.

Synthesis Analysis

The synthesis of related 2,3-dihydroquinazolin-4(1H)-ones has been reported using a one-pot reaction involving isatoic anhydride, aldehydes, and ammonium acetate or amines in acetonitrile. This reaction is catalyzed by a molecular sieve supported with lanthanum(III), which has been shown to be an efficient and reusable heterogeneous catalyst . Another synthesis approach for a dihydroisoquinolinyl-acetonitrile derivative involves the Bischler-Napieralski method, which is a ring closure of the corresponding amide .

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives can be elucidated using spectroscopic data. In one study, the tautomeric form of a dihydroisoquinolinyl-acetonitrile was identified as the actual compound . This indicates that tautomerism may be a relevant factor in the structural analysis of similar compounds.

Chemical Reactions Analysis

The reactivity of dihydroisoquinolinyl-acetonitrile derivatives has been explored with various reagents. For instance, reactions with alpha-oxohydrazonoyl halides and C-(ethoxycarbonyl)hydrazonoyl chlorides have been shown to yield aryldiazenylpyrroloisoquinoline and arylhydrazonopyrroloisoquinoline-1-carbonitrile derivatives, respectively . Additionally, the reaction of a dihydroisoquinolinyl-acetonitrile with DMFDMA and subsequent reactions with different amines led to the formation of azolyl- and pyridoisoquinolines .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (3,4-Dihydro-4-oxo-6-bromoquinazoline-2-yl)acetonitrile are not detailed in the provided papers, the studies of similar compounds suggest that these properties can be inferred from analytical and spectroscopic data. For example, the structure of some reaction products was established from their analytical and spectroscopic data, and in one case, confirmed by X-ray crystallography . This implies that the physical and chemical properties of quinazolinone derivatives are closely tied to their molecular structures and can be characterized by standard analytical techniques.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound and its derivatives are noted for their role in the synthesis of pharmacologically relevant molecules. For instance, a study discusses the synthesis of various 6-bromoquinazolinone derivatives known for their anti-inflammatory, analgesic, and anti-bacterial activities. These compounds were synthesized, purified, and characterized, demonstrating their potential in pharmacological applications (Ch. Rajveer et al., 2010).

  • Another research effort focuses on the interaction of 4-oxo-3,4-dihydroquinazolinyl- and benzimidazolylacetonitriles with dihalobenzaldehydes, leading to the synthesis of compounds that could be precursors to more complex chemical entities. This demonstrates the chemical versatility and potential of such compounds in synthesizing novel heterocyclic structures (O. Khilya et al., 2004).

  • A study on the synthesis of annulated dihydroisoquinoline heterocycles via nitrogen ylides from 3,4-Dihydro-6,7-dimethoxyisoquinoline-1-acetonitrile highlights a method for creating complex heterocyclic structures that could have various scientific and pharmacological applications (Tayseer A. Abdallah et al., 2008).

Potential Pharmacological Activities

  • Research into the pharmacological activities of derivatives related to (3,4-Dihydro-4-oxo-6-bromoquinazoline-2-yl)acetonitrile has revealed promising results. For example, studies have synthesized oxoquinazoline derivatives and investigated their antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities, suggesting their potential in developing new therapeutic agents (S. Sahu et al., 2008).

  • The creation of annulated heterocycles via nitrogen ylides from compounds similar to (3,4-Dihydro-4-oxo-6-bromoquinazoline-2-yl)acetonitrile has also shown potential in synthesizing compounds with pharmacological significance, further emphasizing the importance of this chemical structure in medicinal chemistry research (Tayseer A. Abdallah et al., 2008).

Safety And Hazards



  • Acetonitrile is highly flammable and can cause serious eye irritation.

  • Proper protective measures should be followed during use.




  • Future Directions



    • Further research is needed to explore the compound’s biological activity and potential applications.




    properties

    CAS RN

    179912-34-6

    Product Name

    (3,4-Dihydro-4-oxo-6-bromoquinazoline-2-yl)acetonitrile

    Molecular Formula

    C10H6BrN3O

    Molecular Weight

    264.082

    IUPAC Name

    2-(6-bromo-4-oxo-3H-quinazolin-2-yl)acetonitrile

    InChI

    InChI=1S/C10H6BrN3O/c11-6-1-2-8-7(5-6)10(15)14-9(13-8)3-4-12/h1-2,5H,3H2,(H,13,14,15)

    InChI Key

    SGSPRKJTAXCQDE-UHFFFAOYSA-N

    SMILES

    C1=CC2=C(C=C1Br)C(=O)NC(=N2)CC#N

    solubility

    not available

    Origin of Product

    United States

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